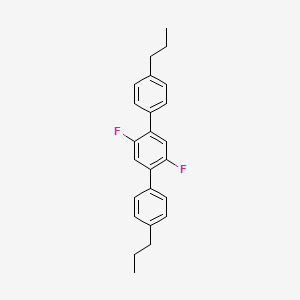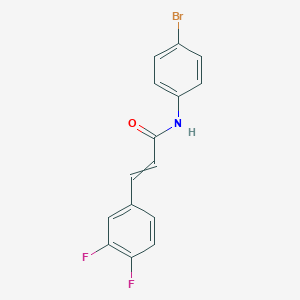![molecular formula C38H28O2 B14217035 9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol CAS No. 554459-77-7](/img/structure/B14217035.png)
9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes two biphenyl groups attached to a dihydroanthracene core with hydroxyl groups at the 9 and 10 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of biphenyl with anthracene derivatives, followed by selective hydroxylation at the 9 and 10 positions. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or boron trifluoride (BF3), under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Formation of 9,10-anthraquinone derivatives.
Reduction: Formation of 9,10-dihydro derivatives.
Substitution: Formation of halogenated or aminated biphenyl derivatives.
Applications De Recherche Scientifique
9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism by which 9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl and anthracene moieties can intercalate with DNA, potentially affecting gene expression and cellular functions. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: A simpler analog with phenyl groups instead of biphenyl groups.
9,10-Di(2-naphthyl)anthracene: Contains naphthyl groups, known for its use in organic light-emitting diodes (OLEDs).
Biphenyl: A basic structure with two connected phenyl rings, used in various industrial applications.
Uniqueness
9,10-Di([1,1’-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol is unique due to its combination of biphenyl and anthracene structures, providing a larger π-conjugated system. This enhances its electronic properties, making it suitable for applications in organic electronics and materials science.
Propriétés
Numéro CAS |
554459-77-7 |
|---|---|
Formule moléculaire |
C38H28O2 |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
9,10-bis(2-phenylphenyl)anthracene-9,10-diol |
InChI |
InChI=1S/C38H28O2/c39-37(31-21-9-7-19-29(31)27-15-3-1-4-16-27)33-23-11-13-25-35(33)38(40,36-26-14-12-24-34(36)37)32-22-10-8-20-30(32)28-17-5-2-6-18-28/h1-26,39-40H |
Clé InChI |
MFAUDPCYUVYXRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C3(C4=CC=CC=C4C(C5=CC=CC=C53)(C6=CC=CC=C6C7=CC=CC=C7)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


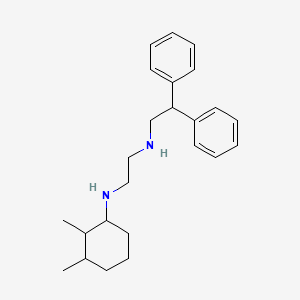
![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl-](/img/structure/B14216967.png)

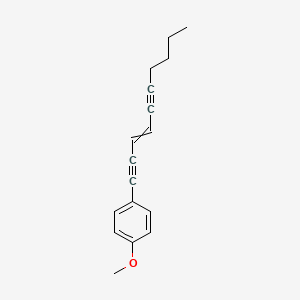

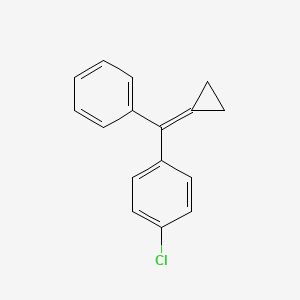
![2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14217007.png)
![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)

![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)
